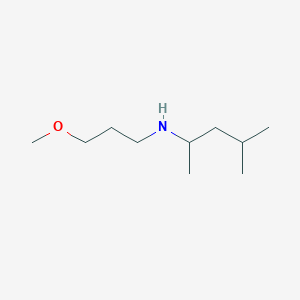![molecular formula C6H16Cl2N2OS B1462344 1-{[3-Amino-2-(aminomethyl)propyl]sulfanyl}ethan-1-one dihydrochloride CAS No. 1929606-75-6](/img/structure/B1462344.png)
1-{[3-Amino-2-(aminomethyl)propyl]sulfanyl}ethan-1-one dihydrochloride
Overview
Description
Chemical Reactions Analysis
Amines, in general, can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation . The specific reactions that this compound can undergo would depend on the conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Amines, for example, can form hydrogen bonds and are often soluble in water . The presence of the sulfanyl group might also affect the compound’s reactivity and polarity.Scientific Research Applications
Crystallographic and Structural Analysis
- 1,2-Bis[(pyridin-2-ylmethyl)sulfanyl]ethane and Its Dimorphic Hydrochloride Salt : This study presents the crystallographic analysis of a similar compound, highlighting the importance of such compounds in understanding molecular interactions and network structures (Lennartson & McKenzie, 2011).
Synthesis and Structural Analysis
- Novel Sulfanyl Amino 1,4-Naphthoquinone Derivatives : This research involves the synthesis and structural analysis of new sulfanyl substituted amino 1,4-naphthoquinone derivatives, indicating the potential of such compounds in creating pharmacologically relevant substances (Yıldırım, 2017).
- Synthesis and Antitumor Activity of Piperazine-Based Tertiary Amino Alcohols : This paper discusses the synthesis of tertiary amino alcohols of the piperazine series and their conversion to dihydrochlorides, suggesting their potential in antitumor applications (Hakobyan et al., 2020).
Catalytic Applications
- Silica-bonded N-propyl Sulfamic Acid as a Catalyst : Demonstrates the use of sulfur-based compounds as catalysts for formylation and acetylation of alcohols and amines, illustrating their role in facilitating chemical reactions (Niknam & Saberi, 2009).
Chemical Synthesis and Reactions
- Practical and Safe Sulfonylation of Alcohols : This study explores the sulfonylation of alcohols using a combination of tertiary amine and potassium carbonate, showing the role of sulfur-containing compounds in chemical synthesis (Tanabe et al., 1995).
- Synthesis of α-Sulfanyl-β-Amino Acid Derivatives : Discusses the Mannich-type reaction for synthesizing alpha-sulfanyl-beta-amino acid derivatives, which are crucial in pharmaceuticals (Kantam et al., 2010).
Novel Compound Synthesis
- Facile Metal-Directed Synthesis and Crystal Structure : This research illustrates the synthesis of a new amino acid ester complex, emphasizing the role of sulfur-containing compounds in the formation of new chemical entities (Bernhardt et al., 1990).
properties
IUPAC Name |
S-[3-amino-2-(aminomethyl)propyl] ethanethioate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2OS.2ClH/c1-5(9)10-4-6(2-7)3-8;;/h6H,2-4,7-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHDFUYGYYOWGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(CN)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-Amino-2-(aminomethyl)propyl]sulfanyl}ethan-1-one dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(Pentan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1462266.png)
![(Butan-2-yl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1462267.png)
amine](/img/structure/B1462269.png)
![{1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine](/img/structure/B1462272.png)

amine](/img/structure/B1462274.png)


![3-[Ethyl(methyl)carbamoyl]benzene-1-sulfonyl chloride](/img/structure/B1462277.png)

amine](/img/structure/B1462280.png)
![(Butan-2-yl)[2-(4-chlorophenyl)ethyl]amine](/img/structure/B1462283.png)